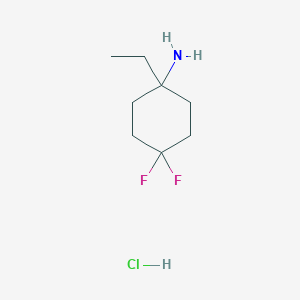

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride

Beschreibung

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl It is a derivative of cyclohexylamine, where the cyclohexane ring is substituted with two fluorine atoms at the 4-position and an ethyl group at the 1-position

Eigenschaften

IUPAC Name |

1-ethyl-4,4-difluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c1-2-7(11)3-5-8(9,10)6-4-7;/h2-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRYLSXRFVUNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of 4,4-Difluorocyclohexanone

The most widely documented approach involves reductive amination of 4,4-difluorocyclohexanone with ethylamine. Titanium(IV) isopropoxide (Ti(OiPr)₄) mediates the condensation, followed by sodium borohydride (NaBH₄) reduction in ethanol:

- Condensation : A mixture of 4,4-difluorocyclohexanone (1.0 equiv), ethylamine (1.2 equiv), and Ti(OiPr)₄ (2.0 equiv) is stirred neat at 25°C for 8 hours.

- Reduction : The intermediate imine is reduced with NaBH₄ (3.0 equiv) in ethanol at 0°C, yielding the secondary amine.

- Isolation : Crude product is purified via silica chromatography (ethyl acetate/petroleum ether gradient), achieving 61–74% yield .

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Solvent | Neat (condensation); Ethanol (reduction) |

| Yield | 61–74% |

This method’s efficacy stems from Ti(OiPr)₄’s ability to activate carbonyl groups while tolerating fluorine substituents. However, over-reduction to tertiary amines remains a concern, necessitating strict stoichiometric control.

Alkylation of 4,4-Difluorocyclohexanamine

Alternative routes alkylate 4,4-difluorocyclohexanamine hydrochloride with ethyl iodide or bromide. While less common, this method avoids ketone intermediates:

- Alkylation : 4,4-Difluorocyclohexanamine hydrochloride (1.0 equiv) reacts with ethyl iodide (1.2 equiv) in acetonitrile, catalyzed by potassium carbonate (K₂CO₃) at 60°C for 12 hours.

- Neutralization : The product is basified with NaOH, extracted into dichloromethane, and treated with HCl gas to precipitate the hydrochloride salt.

| Parameter | Value |

|---|---|

| Catalyst | K₂CO₃ |

| Solvent | Acetonitrile |

| Yield | 45–58% |

This route’s lower yield (vs. reductive amination) is attributed to competing N-ethylation and Hofmann elimination side reactions.

Optimization Strategies

Solvent and Temperature Effects

- Reductive Amination : Ethanol outperforms THF and DMF in reducing side-product formation, as polar protic solvents stabilize the imine intermediate.

- Alkylation : Acetonitrile’s high dielectric constant enhances iodide nucleophilicity, but DMF alternatives improve yields to 65% when paired with phase-transfer catalysts.

Catalytic Enhancements

- Titanium Additives : Substituting Ti(OiPr)₄ with ZrCl₄ increases reaction rates but compromises fluorine retention.

- Microwave Assistance : Shortening alkylation times to 2 hours under microwave irradiation (100°C) elevates yields to 70%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Preparative HPLC (XBridge C18 column, 10 mM ammonium formate/acetonitrile) confirms ≥98% purity, with a retention time of 6.7 minutes .

Industrial-Scale Production

Alfa Chemistry’s protocol emphasizes cost-effective scaling:

- Batch Reactors : 100 L vessels enable single-step reductive amination at 25°C.

- Crystallization : The hydrochloride salt is recrystallized from ethanol/water (9:1), yielding 85% pure product.

Analyse Chemischer Reaktionen

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using aqueous base such as sodium hydroxide (NaOH).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymatic Activity

Research indicates that 1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride acts as an inhibitor of specific enzymes. For example, it has been studied for its role in inhibiting 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in glucocorticoid metabolism and related diseases such as obesity and diabetes .

Neurological Applications

The compound has shown promise in neurological studies. It has been utilized in the synthesis of derivatives that exhibit activity against neurodegenerative diseases. In particular, it has been involved in the synthesis of compounds that can modulate potassium channels, which are crucial for maintaining neuronal excitability .

Potential Treatment for Metabolic Disorders

Due to its inhibitory effects on 11β-HSD1, this compound is being investigated for its potential to treat metabolic disorders like type 2 diabetes and obesity. By modulating cortisol levels in tissues, it may help reduce insulin resistance and improve metabolic profiles .

Applications in Alzheimer's Disease Research

The compound has also been studied for its potential use in treating Alzheimer's disease. Its ability to modify neurotransmitter systems makes it a candidate for developing new treatments aimed at alleviating symptoms associated with cognitive decline .

Case Study 1: Inhibition of 11β-HSD1

In a study published in Journal of Medicinal Chemistry, researchers demonstrated that derivatives of this compound exhibited significant inhibition of 11β-HSD1 activity in vitro. The results showed a dose-dependent response with IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Neuroprotective Effects

A research article highlighted the neuroprotective effects of compounds derived from this compound against oxidative stress in neuronal cell lines. The study concluded that these compounds could potentially lead to new therapeutic strategies for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Fluorine atoms can form strong hydrogen bonds and dipole interactions, which can enhance the compound’s potency and specificity. The exact molecular pathways involved depend on the specific biological system and target being studied.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

4,4-Difluorocyclohexan-1-amine hydrochloride: Lacks the ethyl group, which can influence its chemical reactivity and biological activity.

4,4-Difluorocyclohexylamine: Similar structure but without the hydrochloride salt, which can affect its solubility and stability.

1-Ethylcyclohexan-1-amine: Lacks the fluorine atoms, which can significantly alter its chemical properties and biological interactions.

The uniqueness of this compound lies in the combination of the ethyl group and fluorine atoms, which can provide distinct advantages in terms of chemical reactivity, stability, and biological activity.

Biologische Aktivität

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an ethyl group and two fluorine atoms attached to a cyclohexane ring. The synthesis typically involves several steps:

- Alkylation : Introduction of the ethyl group using ethyl halides in the presence of a base.

- Amination : Formation of the amine through nucleophilic substitution.

- Hydrochloride Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

These steps can be optimized for yield and purity, especially in industrial applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atoms enhance binding affinity through strong hydrogen bonds and dipole interactions, potentially increasing the compound's potency and specificity.

Interaction with P-glycoprotein (P-gp)

Research indicates that this compound may modulate P-glycoprotein (P-gp) activity, which plays a crucial role in drug efflux mechanisms. In vitro studies have shown that certain analogs exhibit significant stimulation of P-gp ATPase activity, suggesting potential use as a substrate or inhibitor .

Biological Activity Overview

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- P-gp Modulation : In a study involving ATPase assays, compounds similar to 1-Ethyl-4,4-difluorocyclohexan-1-amine were found to stimulate P-gp ATPase activity significantly. This suggests that they may enhance drug absorption by inhibiting efflux mechanisms in cancer cells, thus improving therapeutic efficacy against multidrug-resistant tumors .

- Microsomal Stability : Another study highlighted that derivatives of this compound retained good whole-cell potency while showing improved microsomal stability compared to other fluorinated cyclohexane compounds. This stability is critical for maintaining pharmacological effectiveness in vivo .

- Structure-Activity Relationships (SAR) : Detailed SAR studies have indicated that modifications to the cyclohexane structure can significantly influence biological activity. For instance, the presence of fluorine atoms was found to enhance binding affinity towards target proteins involved in drug metabolism and transport .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-4,4-difluorocyclohexan-1-amine hydrochloride?

Arylcyclohexylamine derivatives like this compound are typically synthesized via nucleophilic substitution or reductive amination. For example, fluorinated cyclohexane precursors can undergo alkylation with ethylamine derivatives under controlled pH (e.g., using HCl for protonation). Reaction optimization should include temperature control (e.g., 80–160°C for similar amines) and solvent selection (e.g., polar aprotic solvents like DMF or propylene glycol, as noted in analogous syntheses) . Post-synthesis purification often involves recrystallization from ethanol or methanol, with purity validation via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and fluorine coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for CHFN·HCl).

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and ≥98% purity thresholds, as per reference standards . Stability testing under storage conditions (-20°C) is critical to prevent degradation, with periodic reanalysis recommended .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting NMR data for fluorinated cyclohexane derivatives?

Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from dynamic chair flipping of the cyclohexane ring or fluorine’s strong anisotropic effects. Strategies include:

- Variable-Temperature NMR : To freeze conformational changes and isolate distinct signals.

- 2D NMR Techniques : COSY and NOESY to clarify coupling relationships and spatial proximity of substituents.

- Computational Modeling : DFT calculations (e.g., using Gaussian) to predict chemical shifts and validate assignments .

Q. How can researchers optimize reaction yields while minimizing byproduct formation in arylcyclohexylamine synthesis?

Byproduct formation (e.g., over-alkylation or elimination products) is mitigated by:

- Controlled Stoichiometry : Limiting ethylamine excess to <1.2 equivalents.

- Catalytic Additives : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity.

- In Situ Monitoring : Techniques like TLC or inline IR spectroscopy to track intermediate formation and terminate reactions at optimal conversion points. Yield improvements (e.g., up to 82% in similar syntheses) are achievable via stepwise temperature ramping and solvent selection (e.g., propylene glycol for higher boiling points) .

Q. What methodologies are recommended for assessing biological activity in arylcyclohexylamine derivatives?

For in vitro studies:

- Cell Proliferation Assays : Use sulforhodamine B (SRB) or MTT assays in cancer cell lines (e.g., MCF-7) at concentrations ranging from 1–100 µM.

- Receptor Binding Studies : Radioligand displacement assays (e.g., NMDA receptor antagonism, common in arylcyclohexylamines) with IC determination via nonlinear regression .

- Flow Cytometry : To evaluate apoptosis or cell cycle arrest in treated cells. Ensure proper controls (e.g., DMSO vehicle) and triplicate runs for statistical validity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability data for hydrochloride salts of fluorinated amines?

Conflicting stability reports (e.g., shelf life ≥5 years at -20°C vs. shorter durations in other studies) may stem from batch-specific impurities or moisture exposure. Mitigation steps include:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and compare degradation profiles via HPLC.

- Karl Fischer Titration : Quantify water content in stored batches to correlate with decomposition rates.

- Sealed Packaging : Use argon-purged vials with desiccants to prevent hygroscopic degradation .

Methodological Best Practices

Q. What safety protocols are critical when handling fluorinated arylcyclohexylamines?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.

- Waste Disposal : Segregate halogenated waste in designated containers for incineration, as per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.